Product packaging for 6-Aminoquinoline-4-carboxylic acid(Cat. No.:CAS No. 859924-25-7)

6-Aminoquinoline-4-carboxylic acid

Cat. No.: B1499089
CAS No.: 859924-25-7
M. Wt: 188.18 g/mol
InChI Key: KSHIJZQFESWNKY-UHFFFAOYSA-N
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Description

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and drug discovery. Nitrogen-containing heterocycles, such as quinoline (B57606), are of particular importance due to their widespread presence in natural products and pharmaceuticals. The presence of both a basic amino group and an acidic carboxylic acid group on the quinoline scaffold of 6-Aminoquinoline-4-carboxylic acid makes it a bifunctional molecule with the potential for a variety of chemical transformations. This dual functionality allows it to act as a versatile building block in the synthesis of more complex molecules with potential biological activities.

Overview of the Quinoline Scaffold in Research

The quinoline scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Quinoline derivatives have been shown to possess a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. This wide range of biological activities has spurred extensive research into the synthesis and functionalization of the quinoline ring system.

Classic synthetic methods for preparing quinoline-4-carboxylic acids include the Doebner reaction, which involves the reaction of an aniline, an aldehyde, and pyruvic acid, and the Pfitzinger reaction, where isatin (B1672199) reacts with a carbonyl compound in the presence of a base. These methods can theoretically be adapted to synthesize this compound by using appropriately substituted starting materials, such as a 1,4-diaminobenzene derivative.

Research Context of this compound

While the broader class of quinoline-4-carboxylic acids is extensively studied, specific research focusing solely on this compound is less prevalent in publicly available literature. However, the interest in related "6-aminoquinolones" as a class of antibacterial agents suggests that the 6-amino substitution on the quinoline ring is a feature of interest for medicinal chemists. acs.orgnih.gov These 6-aminoquinolones, which are structurally different due to a ketone group, have demonstrated good activity against Gram-positive and Gram-negative bacteria. nih.gov This indicates a potential avenue for the research and application of this compound and its derivatives, possibly as intermediates in the synthesis of novel therapeutic agents.

The compound is commercially available from various chemical suppliers, which facilitates its use in research and development. The presence of the amino group offers a site for further modification, allowing for the synthesis of a library of derivatives for biological screening. For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce diverse functionalities. Similarly, the carboxylic acid group can be converted to esters, amides, or other functional groups, further expanding the chemical space that can be explored from this starting scaffold.

Detailed experimental data, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry data for this compound, are not widely published in peer-reviewed journals but are essential for the unambiguous characterization of the compound and its derivatives in a research setting. The characteristic IR absorptions for a carboxylic acid would include a broad O-H stretch and a C=O stretch.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B1499089 6-Aminoquinoline-4-carboxylic acid CAS No. 859924-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-6-1-2-9-8(5-6)7(10(13)14)3-4-12-9/h1-5H,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHIJZQFESWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656516
Record name 6-Aminoquinoline-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50656516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859924-25-7
Record name 6-Aminoquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-aminoquinoline-4-carboxylic acid
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Synthetic Methodologies and Strategies for 6 Aminoquinoline 4 Carboxylic Acid and Its Derivatives

Classical and Named Reactions in Quinoline-4-carboxylic Acid Synthesis

The construction of the quinoline (B57606) ring system has been historically achieved through several named reactions, each offering a unique pathway from acyclic or simpler cyclic precursors. Among the most enduring and versatile are the Doebner and Pfitzinger reactions, which directly yield the valuable quinoline-4-carboxylic acid moiety.

Doebner Reaction and its Modifications

The Doebner reaction, first reported in 1887, is a three-component reaction that provides a direct route to 2-substituted quinoline-4-carboxylic acids. nih.gov While effective, the classical Doebner reaction can be limited by low yields and long reaction times, prompting the development of various modifications. nih.gov

The fundamental Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. wikipedia.org The reaction mechanism is thought to proceed through either an initial aldol condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base from the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org Both pathways converge to a common intermediate that undergoes cyclization and subsequent dehydration to form the quinoline-4-carboxylic acid. wikipedia.org The reaction serves as a valuable alternative to the Pfitzinger reaction for the synthesis of these compounds. wikipedia.org

The versatility of the Doebner reaction allows for the synthesis of a wide range of substituted quinoline-4-carboxylic acids by varying the aniline and aldehyde starting materials. For instance, the reaction of an aniline with an aldehyde and pyruvic acid can be catalyzed by various acids to promote the condensation and cyclization steps. iipseries.org

Table 1: Examples of Doebner Reaction Conditions

Aniline DerivativeAldehyde DerivativeCatalyst/SolventReaction TimeYield (%)Reference
AnilineBenzaldehydeEthanol (B145695), reflux24 hLow nih.gov
6-(trifluoromethoxy)anilineBenzaldehydeBF₃·THF, MeCN21 h82% nih.gov
Aniline4-methylbenzaldehydep-TSA, Water/Ethylene Glycol3 h85% tandfonline.com

In recent years, significant efforts have been directed towards developing more environmentally benign methods for the Doebner reaction. tandfonline.comresearchgate.nettandfonline.com These "green" approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. tandfonline.com One notable advancement is the use of a dual green solvent system consisting of water and ethylene glycol, with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.combohrium.com This method offers mild reaction conditions, excellent conversion rates, and shorter reaction times. tandfonline.combohrium.com

Furthermore, microwave irradiation has been explored as a green technique to accelerate the Doebner reaction. frontiersin.org Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. frontiersin.org The use of solid acid catalysts, such as sulfamic acid, in water also presents an efficient and recyclable catalytic system for the synthesis of quinoline-4-carboxylic acid derivatives. nih.gov

Table 2: Green Chemistry Modifications of the Doebner Reaction

Aniline DerivativeAldehyde DerivativeCatalyst/Solvent SystemReaction ConditionsYield (%)Reference
Various anilinesVarious aldehydesp-TSA, Water/Ethylene Glycol50°C85% (for aniline and 4-methylbenzaldehyde) tandfonline.com
AnilineBenzaldehydeYtterbium perfluorooctanoate, WaterMild conditionsGood yields researchgate.net
Various anilinesVarious aldehydesSulfamic Acid, WaterNot specifiedNot specified nih.gov

Pfitzinger Reaction and its Enhancements

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another classical method for the synthesis of substituted quinoline-4-carboxylic acids. wikipedia.org This reaction offers a different synthetic approach compared to the Doebner reaction, starting from isatin (B1672199) and a carbonyl compound. nih.govwikipedia.org

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgijsr.net The reaction mechanism begins with the hydrolysis of the amide bond in isatin by the base to form a keto-acid intermediate. wikipedia.orgyoutube.com This intermediate then reacts with the carbonyl compound to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgyoutube.com

This reaction is particularly useful for synthesizing quinoline-4-carboxylic acids with substituents at the 2- and 3-positions, depending on the structure of the starting carbonyl compound. nih.gov A variety of ketones and aldehydes can be employed, leading to a diverse range of quinoline derivatives. ijsr.net Strong bases such as potassium hydroxide (B78521) are typically used to facilitate the reaction. wikipedia.orgijsr.net

Table 3: Examples of Pfitzinger Reaction

Isatin DerivativeCarbonyl CompoundBase/SolventProductReference
IsatinAcetonePotassium hydroxide, Ethanol2-Methylquinoline-4-carboxylic acid ui.ac.id
IsatinBenzophenonePotassium hydroxide2,3-Diphenylquinoline-4-carboxylic acid ijsr.net
IsatinAcetylacetonePotassium hydroxide2-Methyl-3-acetylquinoline-4-carboxylic acid ijsr.net

Similar to the Doebner reaction, the Pfitzinger synthesis has also been adapted to incorporate green chemistry principles, with microwave irradiation being a key enhancement. nih.gov Microwave-assisted Pfitzinger reactions can significantly reduce reaction times and improve yields. ccspublishing.org.cn This technique has been successfully applied to the synthesis of 2-unsubstituted quinoline-4-carboxylic acids by reacting isatins with sodium pyruvate, followed by decarboxylation under microwave irradiation. ccspublishing.org.cn The use of microwave energy provides a rapid and efficient method for the preparation of these valuable compounds. ccspublishing.org.cn

The application of microwave irradiation in the Pfitzinger reaction aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous reaction conditions. nih.goviipseries.org

One-Pot Pfitzinger Synthesis

The Pfitzinger reaction, a cornerstone in quinoline synthesis, traditionally involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. semanticscholar.orgwikipedia.org The one-pot variant of this reaction enhances its efficiency by combining all reactants in a single step, avoiding the isolation of intermediates. researchgate.net

The mechanism of the Pfitzinger reaction commences with the base-catalyzed hydrolysis of the amide bond in isatin (or a substituted isatin such as 5-aminoisatin to introduce the 6-amino group) to form an intermediate keto-acid. This is followed by the condensation of the aniline derivative with a carbonyl compound containing an α-methylene group to form an imine, which then tautomerizes to an enamine. The subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. semanticscholar.orgwikipedia.org

One-pot procedures have been developed to streamline this process. For instance, the reaction of isatin or its derivatives with enaminones in the presence of a base offers a simple and efficient route to quinoline-4-carboxylic acids. researchgate.net While specific examples detailing the one-pot synthesis of 6-aminoquinoline-4-carboxylic acid are not extensively documented in readily available literature, the use of 5-aminoisatin as a starting material in a Pfitzinger-type reaction represents a logical approach to achieving this target compound. The reaction conditions would typically involve a strong base like potassium hydroxide in a protic solvent such as ethanol. jptcp.com

Table 1: Illustrative One-Pot Pfitzinger Reaction Conditions

Isatin DerivativeCarbonyl CompoundBaseSolventProduct
IsatinKetone/AldehydeKOHEthanol/WaterQuinoline-4-carboxylic acid derivative
5-Substituted IsatinEnaminoneNaOH/KOHWater/Ethanol6-Substituted quinoline-4-carboxylic acid

Povarov Reaction for Aminoquinolines

The Povarov reaction is a powerful tool for the synthesis of tetrahydroquinolines and, upon subsequent oxidation, quinolines. It is a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene, often performed as a three-component reaction involving an aniline, an aldehyde, and an alkene. wikipedia.orgnih.gov

Tandem Povarov Reaction and Dihydroquinoline Oxidation

A notable strategy for the synthesis of 6-aminoquinoline (B144246) derivatives employs a tandem Povarov reaction, dihydroquinoline oxidation, and subsequent imine reduction. This cascade approach provides a streamlined route to these valuable compounds. The oxidation of the dihydroquinoline intermediate is a crucial step and can be achieved using a variety of oxidizing agents. Common oxidants include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), manganese dioxide (MnO2), and ceric ammonium nitrate (CAN). beilstein-journals.orgnih.gov More recently, greener methods utilizing molecular oxygen or air as the oxidant, often in the presence of a catalyst, have been developed. mdpi.com For instance, a one-pot dehydrogenative Povarov/oxidation tandem reaction of N-alkyl anilines with olefins has been reported using iron(III) chloride as a Lewis acid catalyst and a TEMPO oxoammonium salt as a mild and efficient oxidant. organic-chemistry.org

Table 2: Oxidizing Agents for Dihydroquinoline to Quinoline Conversion

Oxidizing AgentReaction ConditionsReference
DDQRoom temperature, various solvents beilstein-journals.org
MnO2Toluene, elevated temperature nih.gov
Air/O2In situ, often with a catalyst imist.ma
TEMPO oxoammonium saltWith FeCl3 catalyst organic-chemistry.org
Three-Component Reactions (Aniline, Aldehyde, Alkene)

The three-component Povarov reaction is particularly attractive due to its atom economy and the diversity of substituted quinolines that can be accessed from readily available starting materials. wikipedia.orgnih.gov The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. The mechanism involves the in-situ formation of an imine from the aniline and aldehyde, which is then activated by the catalyst. The electron-rich alkene then participates in a stepwise process involving a Mannich-type addition followed by an intramolecular Friedel-Crafts-type cyclization to afford the tetrahydroquinoline ring system. wikipedia.orgscribd.com

The synthesis of substituted 8-aminoquinolines has been achieved through an inverse-demanding aza-Diels-Alder (Povarov) reaction using 1,2-phenylenediamines, enol ethers, and aldehydes in fluoroalcohols like TFE or HFIP. rsc.org The use of an aniline with an additional amino group, such as a phenylenediamine, provides a direct route to amino-substituted quinolines. The specific substitution pattern of the final product is determined by the positions of the substituents on the starting materials.

Table 3: Examples of Three-Component Povarov Reactions for Aminoquinoline Synthesis

Aniline DerivativeAldehydeAlkeneCatalystProductReference
1,2-PhenylenediaminesVarious aldehydesEnol ethersTFE/HFIPSubstituted 8-aminoquinolines rsc.org
N-Alkyl anilinesVarious aldehydesOlefinsFeCl3Substituted quinolines organic-chemistry.org

Other Cyclization Reactions for Quinoline Core Formation

Besides the Pfitzinger and Povarov reactions, several other classical named reactions provide effective routes to the quinoline core.

Friedländer Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester). wikipedia.orgresearchgate.netalfa-chemistry.com The reaction can be catalyzed by either acids or bases. wikipedia.orgalfa-chemistry.com

Table 4: Catalysts and Conditions for the Friedländer Synthesis

CatalystReaction ConditionsReference
Acids (e.g., TFA, p-TsOH)Various solvents, heat wikipedia.org
Bases (e.g., NaOH, KOH)Alcoholic solvents, heat organicreactions.org
Lewis Acids (e.g., Iodine)Solvent-free or various solvents wikipedia.org
Silica-supported P2O5Solvent-free, 80°C researchgate.net
Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction proceeds in two main stages. The first is the formation of a β-arylaminoacrylate through the reaction of the aniline with the β-ketoester, typically at lower temperatures. The second stage involves the thermal cyclization of this intermediate at high temperatures (around 250 °C) to form the 4-hydroxyquinoline. wikipedia.orgsynarchive.com

The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, the aniline preferentially attacks the keto group, leading to the kinetic product required for the formation of 4-hydroxyquinolines. At higher temperatures, attack at the ester group can occur, leading to a β-keto anilide, which upon cyclization yields a 2-hydroxyquinoline in what is known as the Knorr quinoline synthesis. wikipedia.org To obtain a 6-amino-4-hydroxyquinoline, a 1,4-phenylenediamine would be used as the starting aniline derivative.

Table 5: Key Steps and Conditions in the Conrad-Limpach Synthesis

StepReactantsConditionsProduct
CondensationAniline, β-ketoesterLower temperature (e.g., room temp.)β-arylaminoacrylate
Cyclizationβ-arylaminoacrylateHigh temperature (~250 °C), often in a high-boiling solvent4-Hydroxyquinoline
Gould-Jacob's Synthesis

The Gould-Jacobs reaction is a classical and versatile method for the preparation of quinolines and specifically 4-hydroxyquinoline derivatives, which are precursors to quinoline-4-carboxylic acids. The reaction sequence typically begins with the condensation of an aniline derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent key step is a thermal cyclization, which proceeds through a 6-electron process to form the quinoline ring. This intramolecular cyclization usually requires high temperatures, often exceeding 250 °C. The product of this cyclization is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. The final steps involve the saponification (hydrolysis) of the ester group to yield the carboxylic acid, followed by decarboxylation if the 4-hydroxyquinoline is the desired product. For the synthesis of 4-carboxylic acid derivatives, the decarboxylation step is omitted. The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.

The general mechanism involves:

Nucleophilic Attack: The amine nitrogen of the aniline attacks the electrophilic carbon of the malonic ester derivative, leading to the substitution of the alkoxy group.

Cyclization: Application of heat induces an intramolecular cyclization, forming the heterocyclic ring and eliminating a molecule of alcohol.

Tautomerism: The resulting 4-hydroxyquinoline rapidly tautomerizes to the more stable 4-oxo (or quinolone) form.

Saponification: The ester at the 3-position is hydrolyzed, typically using a base like sodium hydroxide, to form the corresponding carboxylic acid.

Advanced Synthetic Approaches

While classical methods like the Gould-Jacobs synthesis are foundational, modern organic synthesis has driven the development of more efficient, atom-economical, and environmentally benign strategies. These advanced approaches often provide higher yields, shorter reaction times, and broader substrate scope.

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates portions of all reactants. For the synthesis of quinoline-4-carboxylic acids, the Doebner reaction is a prominent example of a three-component reaction. bohrium.comwikipedia.org

The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. bohrium.com This method is advantageous as it allows for the direct synthesis of quinoline-4-carboxylic acids in a single step and can accommodate a wide variety of substituted anilines and aldehydes. However, conventional Doebner reactions can sometimes suffer from low yields, especially when using anilines with electron-withdrawing groups. nih.gov

Recent advancements have focused on modifying the Doebner reaction to improve its efficiency and scope. A developed Doebner hydrogen-transfer reaction, for instance, enables the synthesis of substituted quinolines from anilines with both electron-withdrawing and electron-donating groups in good yields. nih.govacs.org This one-pot synthesis is often not limited by the electronic properties of the aniline used. nih.gov These MCRs are attractive due to their high atomic efficiency and cost-effectiveness. tandfonline.comtandfonline.com

Catalytic Methodologies (e.g., Metal-catalyzed, Organocatalysis)

The efficiency and selectivity of synthetic reactions for quinoline-4-carboxylic acids can be significantly enhanced through catalysis. Both metal-based catalysts and small organic molecules (organocatalysts) have been successfully employed.

In the context of the Doebner MCR, various catalysts have been shown to be effective. Organocatalysts like p-toluenesulfonic acid (p-TSA) have been used to facilitate the condensation and cyclization steps, leading to excellent conversion rates in shorter reaction times. tandfonline.comtandfonline.com Lewis acids such as Boron trifluoride etherate (BF₃·THF) and Indium(III) chloride (InCl₃) have also been utilized to catalyze the formation of quinoline-4-carboxylic acid derivatives. acs.orgnih.gov

Furthermore, rare earth metal catalysts, such as Ytterbium perfluorooctanoate, have been applied to the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid in good yields using water as a solvent. researchgate.net In a different approach, cobalt-catalyzed C-H bond carbonylation has been developed for aminoquinoline benzamides. acs.org This method allows for the direct introduction of a carbonyl group at the ortho-position of a benzoic acid derivative, using a removable 8-aminoquinoline directing group, affording imides in good yields at room temperature. acs.org

Reaction TypeCatalystKey AdvantagesReference
Doebner Reactionp-Toluenesulfonic acid (p-TSA)Organocatalyst, good conversion rates, short reaction times tandfonline.comtandfonline.com
Doebner ReactionSulfamic AcidEfficient solid acid catalyst, simplifies process, shortens time mdpi.com
Doebner ReactionYtterbium perfluorooctanoateRare earth metal catalyst, enables reaction in water researchgate.net
Doebner-type ReactionBF₃·THFEffective for anilines with electron-withdrawing groups acs.org
Aza-Diels-AlderIndium(III) chloride (InCl₃)Lewis acid, crucial for rapid synthesis under microwave nih.gov
C-H CarbonylationCobalt (Co)Direct carbonylation, mild conditions (room temp) acs.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Recent achievements in this area have focused on enhancing classical methods like the Doebner reaction by incorporating green chemistry techniques. imist.maresearchgate.net

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green synthesis. researchgate.net The Doebner reaction, for example, has been successfully carried out in water, catalyzed by ytterbium perfluorooctanoate, or in a dual green solvent system of water and ethylene glycol. tandfonline.comresearchgate.net One-pot procedures, like the multi-component Doebner reaction, are inherently greener as they reduce the number of steps, minimize solvent use for purification of intermediates, and save energy. imist.maresearchgate.net

A significant step towards sustainable synthesis is the elimination of volatile organic solvents. Solvent-free, or solid-state, reactions reduce pollution, costs, and simplify the work-up process. The synthesis of quinoline-4-carboxylic acid derivatives has been achieved under solvent-free conditions, often facilitated by microwave irradiation or the use of solid catalysts. imist.maresearchgate.net For example, one efficient approach involves the reaction of an aniline, a benzaldehyde, and pyruvic acid in the presence of a solid acid catalyst without any solvent, affording high yields in a short time frame. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and improved product purity. e-journals.in The application of microwave irradiation to the synthesis of quinoline-4-carboxylic acids has been particularly effective, drastically reducing reaction times from hours to minutes. imist.maresearchgate.netresearchgate.net

The Gould-Jacobs reaction and, more commonly, the Doebner reaction have been adapted for microwave conditions. imist.maresearchgate.net One study highlighted the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives from m-chloroaniline, pyruvic acid, and a suitable benzaldehyde in ethanol under microwave irradiation for just 1-2 minutes. researchgate.net Another green approach utilized p-toluenesulfonic acid as an organocatalyst under microwave irradiation in ethanol, demonstrating a synergistic effect between catalysis and this alternative energy source. researchgate.net The rapid synthesis of quinoline-4-carboxylic acid derivatives has also been achieved by reacting N-arylbenzaldimines with acrylates under InCl₃ catalysis and microwave irradiation, with reaction times as short as 3 minutes. nih.gov

ReactantsCatalyst/ConditionsSolventTimeKey FeatureReference
m-chloroaniline, pyruvic acid, benzaldehydeMicrowave IrradiationEthanol1-2 minRapid Doebner reaction researchgate.net
Aniline, aldehyde, pyruvic acidp-TSA / Microwave IrradiationEthanolNot specifiedGreen organocatalytic approach researchgate.net
N-arylbenzaldimines, 2-methoxy acrylatesInCl₃ / Microwave IrradiationAcetonitrile (B52724)3 minRapid Lewis acid-catalyzed synthesis nih.gov
Aniline, benzaldehyde, pyruvic acidSolvent-free / Microwave IrradiationNone12-30 minSolvent-free conditions researchgate.net
Recyclable Catalysts

The development of sustainable chemical processes has prioritized the use of recyclable catalysts to minimize waste and cost. In the context of quinoline synthesis, several effective and reusable catalytic systems have been reported. These catalysts are instrumental in promoting reactions like the Doebner, Pfitzinger, and Friedländer annulations, which are foundational for creating the quinoline core.

One notable approach involves the use of solid acid catalysts, which are easily separated from the reaction mixture and can be reused. Sulfamic acid (H₂NSO₃H) has been identified as an efficient and recyclable solid acid catalyst for synthesizing quinoline-4-carboxylic acid derivatives in water, offering a green alternative to traditional methods. nih.govacs.org Another biodegradable and recyclable solid acid catalyst is Chitosan-SO₃H, which has been effectively used for quinoline synthesis via the Friedländer annulation. mdpi.com

Heterogeneous coordination polymers also represent a promising class of recyclable catalysts. For instance, a Nickel-containing coordination polymer (Ni-CIA) has been developed for the synthesis of quinoline derivatives through a borrowing hydrogen strategy, demonstrating good reusability over multiple cycles. mdpi.com The recovery and reuse of organocatalysts are also crucial for establishing sustainable transformations. beilstein-journals.org Lipophilic cinchona squaramide organocatalysts, for example, have been designed for easy recycling by altering solvent polarity, allowing for their reuse in multiple reaction cycles without a significant loss of activity or selectivity. beilstein-journals.org

Table 1: Examples of Recyclable Catalysts in Quinoline Synthesis

Catalyst Type Specific Example Relevant Synthesis Key Features
Solid Acid Catalyst Sulfamic Acid (H₂NSO₃H) Doebner Reaction Efficient, water-tolerant, recyclable nih.govacs.org
Biopolymer-based Catalyst Chitosan-SO₃H Friedländer Annulation Biodegradable, recyclable mdpi.com
Coordination Polymer Ni-CIA Borrowing Hydrogen Strategy Heterogeneous, reusable mdpi.com

| Organocatalyst | Lipophilic Cinchona Squaramide | Michael Additions | Recyclable via solvent change, maintains high selectivity beilstein-journals.org |

Derivatization Strategies of this compound

The functional groups of this compound—the carboxylic acid, the amino group, and the aromatic ring system—provide multiple sites for chemical modification. These derivatization strategies are essential for creating a diverse library of compounds for various applications.

Esterification of the Carboxylic Acid Group

Esterification of the 4-carboxylic acid group is a common derivatization strategy. This can be achieved either during the primary synthesis of the quinoline ring or by post-synthesis modification. In a Doebner-type reaction, using methyl pyruvate instead of pyruvic acid directly yields the corresponding quinoline methyl ester in high yield. nih.gov

Alternatively, the carboxylic acid can be converted to an ester after the quinoline core has been formed. A standard method involves activating the carboxylic acid followed by reaction with an alcohol. For example, 6-quinolinecarboxylic acid can be treated with 1,1'-carbonyldiimidazole and then benzyl alcohol to produce the benzyl ester. acs.org Generally, esterification involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com Modified Pfitzinger reactions have also been developed that incorporate an esterification step. researchgate.net

Amidation Reactions

The carboxylic acid moiety can be readily converted into an amide, a crucial linkage in many biologically active molecules. Direct amidation reactions couple the carboxylic acid with an amine. This transformation can be facilitated by various coupling agents. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) are commonly used to form amide bonds between quinoline carboxylic acids and amines. nih.gov Another effective coupling agent is HBTU, which enables the efficient amidation of a wide variety of carboxylate salts with amines. nih.gov

Catalytic methods for direct amidation that avoid stoichiometric activating agents are also being developed. Titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net Boron-derived catalysts have also emerged as efficient promoters for these reactions. encyclopedia.pubmdpi.com In some cases, thermal condensation of acids and amines at high temperatures (>160 °C) can form amides without a catalyst, though this is typically limited to less sensitive substrates. encyclopedia.pub

Reductive Transformations of Nitro-quinolines to Amino-quinolines

The introduction of the 6-amino group is frequently accomplished by the reduction of a 6-nitroquinoline precursor. This two-step approach, involving nitration followed by reduction, is a cornerstone of aminoquinoline synthesis.

A variety of reducing agents and conditions can be employed for this transformation. A common chemical method involves the use of hydrazine hydrate in the presence of a Raney nickel catalyst. nih.gov Another effective system for the reduction of nitro groups during quinoline synthesis is the use of iron powder in acetic acid (Fe/AcOH). nih.gov This method has the advantage of being compatible with other functional groups present in the molecule. nih.gov Additionally, enzymatic methods have been explored; the enzyme system xanthine/xanthine oxidase can convert 6-nitroquinoline to 6-aminoquinoline, with the reaction showing selectivity under hypoxic (low oxygen) conditions. nih.gov

Table 2: Methods for the Reduction of 6-Nitroquinolines

Method Reagents/Catalyst Conditions Notes
Chemical Reduction Hydrazine hydrate, Raney Nickel - Standard laboratory procedure nih.gov
Chemical Reduction Fe / Acetic Acid - Effective for in situ reduction during synthesis nih.gov

| Enzymatic Reduction | Xanthine/Xanthine Oxidase | Hypoxic | Selective conversion to the amino derivative nih.gov |

Introduction of Substituents via Aromatic Substitution Reactions

The quinoline ring system of this compound can undergo electrophilic aromatic substitution (SEAr) to introduce additional substituents. wikipedia.org In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.orgmasterorganicchemistry.com The position of the incoming substituent is directed by the electronic properties of the existing groups: the amino group (-NH₂) and the carboxylic acid group (-COOH).

The amino group is a powerful activating group and an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself (positions 5 and 7). wikipedia.org Conversely, the carboxylic acid group is a deactivating group and a meta-director. The interplay of these directing effects determines the regioselectivity of the substitution. Common electrophilic aromatic substitution reactions include nitration (introduction of -NO₂), halogenation (introduction of -Cl, -Br), and sulfonation (introduction of -SO₃H). wikipedia.orgmasterorganicchemistry.com These reactions typically require an acid catalyst to generate a potent electrophile. masterorganicchemistry.com

Hybrid Compound Synthesis (e.g., Quinoline-Imidazole, Quinoline-Benzimidazole)

This compound serves as a valuable scaffold for the synthesis of more complex hybrid molecules, where the quinoline core is fused or linked to other heterocyclic systems like imidazole or benzimidazole. These syntheses often leverage the existing amino or carboxylic acid functional groups.

A prevalent strategy for forming quinoline-benzimidazole hybrids involves the condensation of a quinoline derivative bearing an aldehyde with a substituted benzene-1,2-diamine. nih.gov The carboxylic acid of this compound could potentially be reduced to an alcohol and then oxidized to the necessary aldehyde for this reaction. The condensation is often carried out in the presence of an oxidizing agent or a catalyst like sodium metabisulfite (Na₂S₂O₅) in a solvent such as DMSO at high temperatures. nih.gov Similarly, the amino group on the quinoline ring can be diazotized and coupled with other reagents to form precursors for further cyclization into hybrid systems, such as quinoline-amidrazones. pensoft.net The synthesis of quinoline-incorporated benzimidazole derivatives is a subject of significant interest. nih.gov

Reaction Mechanisms and Pathways

Mechanistic Investigations of Quinoline-4-carboxylic Acid Formation

The construction of the quinoline-4-carboxylic acid core is a cornerstone of synthetic organic chemistry, with several named reactions providing reliable pathways to this important heterocyclic motif.

The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. pharmaguideline.com While the reaction is well-established, the precise mechanism is not definitively known, with two primary pathways proposed in the scientific literature.

One proposed mechanism initiates with an aldol condensation between the enol form of pyruvic acid and the aldehyde, which forms a β,γ-unsaturated α-ketocarboxylic acid. This intermediate then undergoes a Michael addition with the aniline. Following this addition, a cyclization onto the benzene (B151609) ring and subsequent dehydration by elimination of water yields the final quinoline-4-carboxylic acid.

An alternative mechanistic proposal suggests the initial formation of a Schiff base from the reaction of the aniline and the aldehyde. This Schiff base then reacts with the enol form of pyruvic acid. This adduct subsequently undergoes cyclization and dehydration in a manner similar to the first proposal to afford the quinoline (B57606) product. The Doebner reaction is a versatile alternative to the Pfitzinger reaction for accessing these structures. pharmaguideline.com However, traditional Doebner reactions can sometimes be inefficient, particularly when using anilines with electron-withdrawing groups, often resulting in low yields. nih.gov To address these limitations, modifications such as the Doebner hydrogen-transfer reaction have been developed to improve yields and accommodate a broader range of substrates. nih.gov

Table 1: Key Steps in Proposed Doebner Reaction Mechanisms

Step Mechanism 1 (Aldol First) Mechanism 2 (Schiff Base First)
1 Aldol condensation of pyruvic acid enol and aldehyde. Formation of a Schiff base from aniline and aldehyde.
2 Michael addition of aniline to the unsaturated ketoacid. Reaction of the Schiff base with the enol of pyruvic acid.
3 Intramolecular cyclization onto the aromatic ring. Intramolecular cyclization onto the aromatic ring.
4 Dehydration to form the quinoline ring. Dehydration to form the quinoline ring.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a strong base. pharmaguideline.comorganicreactions.orgiipseries.org This reaction offers a versatile and efficient route to a wide array of quinoline derivatives. nih.govdrugfuture.com

The mechanism of the Pfitzinger reaction proceeds through several distinct steps:

Ring Opening of Isatin : The reaction is initiated by the hydrolysis of the amide bond in isatin, facilitated by a base such as potassium hydroxide (B78521). This ring-opening step forms a keto-acid intermediate. organicreactions.orgiipseries.org

Condensation and Imine Formation : The keto-acid intermediate, which possesses an aniline-like amino group, reacts with a ketone or aldehyde. This condensation forms an imine (a Schiff base). organicreactions.orgiipseries.org

Enamine Tautomerization and Cyclization : The imine can tautomerize to its enamine form. The enamine then undergoes an intramolecular cyclization. organicreactions.org

Dehydration : The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate to yield the aromatic quinoline-4-carboxylic acid. organicreactions.org

The versatility of the Pfitzinger reaction allows for the use of various ketones and isatins, leading to a diverse range of substituted quinoline-4-carboxylic acids. nih.govdrugfuture.com A variation of this reaction, known as the Halberkann variant, involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. organicreactions.org

The Povarov reaction is a multicomponent reaction that typically produces substituted quinolines through a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene. organicreactions.org While the classic Povarov reaction leads to quinolines, its application to form quinoline-4-carboxylic acids specifically would depend on the choice of the alkene component.

The generally accepted mechanism for the Povarov reaction is stepwise and involves the following key transformations:

Imine Formation : An aniline and a benzaldehyde derivative condense to form an aromatic imine, often referred to as a Schiff base. organicreactions.org

Lewis Acid Activation : A Lewis acid catalyst is typically required to activate the imine for the subsequent nucleophilic attack by the alkene. organicreactions.org

Electrophilic Addition : The electron-rich alkene adds to the activated imine in an electrophilic addition step. This forms a carbocation intermediate.

Electrophilic Aromatic Substitution : The carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution with the aniline's aromatic ring.

Aromatization : The final quinoline ring structure is formed through subsequent elimination reactions that lead to aromatization. organicreactions.org

It is important to note that the Povarov reaction can be challenging when using electron-deficient anilines, which may result in lower yields. nih.gov

Beyond the Doebner, Pfitzinger, and Povarov reactions, several other named reactions are employed for the synthesis of the quinoline core, although they may not all directly yield the 4-carboxylic acid derivative without modification.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base. wikipedia.orgresearchgate.net The mechanism can proceed via an initial aldol condensation followed by cyclization and dehydration, or through the formation of a Schiff base followed by an intramolecular aldol reaction and elimination. wikipedia.org The Pfitzinger reaction is considered an extension of the Friedländer synthesis, where isatin is used to specifically generate quinoline-4-carboxylic acids. organicreactions.orgresearchgate.net

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone. iipseries.orgwikipedia.org The mechanism begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org The rate-determining step is the electrophilic aromatic annulation. wikipedia.org

Skraup Synthesis : One of the oldest methods for quinoline synthesis, the Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orgorgsyn.org The mechanism is initiated by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. pharmaguideline.comiipseries.org This reaction is known to be vigorous. wikipedia.orgorgsyn.org

Post-Synthetic Transformations

Following the initial synthesis of the core heterocyclic structure, further chemical modifications can be carried out. One such transformation is the oxidation of appended functional groups, such as a furan ring.

The furan ring, when present as a substituent on a quinoline core, can undergo oxidative transformations. The oxidation of furans is a well-documented process that can lead to a variety of products, often involving the cleavage of the furan ring. organicreactions.org This reactivity allows the furan moiety to be used as a synthetic equivalent, or a "masked" form, of other functional groups, notably a carboxylic acid. organicreactions.org

The oxidative degradation of a furan ring can be achieved using various reagents and conditions. Common oxidizing agents include sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid, which typically lead to ring-opening. pharmaguideline.com Catalytic amounts of ruthenium(III) chloride with sodium periodate (RuCl₃/NaIO₄) or ozone (O₃) are also effective for the oxidative degradation of furans to carboxylic acids under mild conditions that tolerate many other functional groups.

The mechanism of furan oxidation, particularly in vapor-phase catalytic oxidation, is proposed to involve the formation of an endoperoxide intermediate. This intermediate can then be further transformed into products like maleic acid. researchgate.net In some cases, substituents on the furan ring are first oxidized to furan carboxylic acids (furoic acids), which can then be decarboxylated to furan before the ring-opening oxidation proceeds. researchgate.net The specific products of furan oxidation are highly dependent on the chosen oxidant and the reaction conditions. For instance, the oxidation of furfurylamines can lead to pyridinones in what is known as the aza-Achmatowicz reaction. urfu.ru

Reduction Reactions (e.g., Nitro Group to Amino Group)

The conversion of a nitro group to an amino group is a critical step in the synthesis of many aminoquinolines, often starting from a corresponding nitroquinoline precursor. This transformation is a reduction reaction that involves the addition of hydrogen atoms or electrons to the nitro group. The reduction of aromatic nitro compounds is a well-established and widely used industrial process. wikipedia.org

A variety of reagents can be employed to achieve this transformation, each with its own specific conditions and selectivities. Common methods include:

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel are frequently used for the reduction of nitroaromatics. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). youtube.com For instance, tin and HCl are used to reduce the nitro group, which initially produces an ammonium salt due to the acidic conditions; a subsequent neutralization step with a base (like NaOH) yields the neutral amine. youtube.com

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may lead to other products like azo compounds. wikipedia.orgjsynthchem.com Sodium borohydride (NaBH₄) is typically a milder agent that does not reduce nitro groups on its own but can be effective in the presence of a transition metal catalyst, such as Ni(PPh₃)₄. jsynthchem.com

Reducing SystemDescriptionTypical Conditions
Catalytic Hydrogenation (e.g., H₂/Pd-C)A common and clean method for reducing nitroarenes to anilines. wikipedia.orgHydrogen gas, Palladium on carbon catalyst, solvent (e.g., ethanol).
Iron in Acidic MediaAn industrial-scale method for the reduction of nitroaromatics. wikipedia.orgFe powder, HCl or Acetic Acid, reflux.
Tin(II) Chloride (SnCl₂)A common laboratory reagent for the selective reduction of nitro groups. wikipedia.orgSnCl₂ in an acidic solvent.
Sodium Borohydride/CatalystNaBH₄ requires a catalyst to reduce the nitro group effectively. jsynthchem.comNaBH₄ with Ni(PPh₃)₄ in ethanol (B145695) at room temperature. jsynthchem.com

Nucleophilic Acyl Substitution Mechanisms

The carboxylic acid functional group at the 4-position of the quinoline ring is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile replaces the hydroxyl (-OH) group of the carboxylic acid. masterorganicchemistry.com The general mechanism proceeds through a two-step addition-elimination process. masterorganicchemistry.comyoutube.com

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the carboxylic acid. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate is unstable. youtube.com The C=O double bond reforms, and a leaving group is expelled. In the case of an unmodified carboxylic acid, the -OH group is a poor leaving group.

To facilitate the reaction, the carboxylic acid is often activated. This can be achieved under acidic or basic conditions.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the carboxylic acid is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles (e.g., alcohols). libretexts.org The acid also protonates the -OH group, turning it into -OH₂⁺, which is an excellent leaving group (water). libretexts.org

Conversion to a More Reactive Derivative: A common strategy is to convert the carboxylic acid into a more reactive acyl derivative, such as an acid chloride or an ester. For example, reacting the carboxylic acid with thionyl chloride (SOCl₂) replaces the -OH group with a -Cl, forming an acyl chloride. libretexts.org The chloride ion is an excellent leaving group, allowing the reaction to proceed readily with a wide range of nucleophiles. libretexts.org

NucleophileProductReaction Type Example
Alcohol (R'-OH)EsterFischer Esterification (acid-catalyzed)
Amine (R'-NH₂)AmideAmidation (often requires activation, e.g., with DCC) libretexts.org
Thionyl Chloride (SOCl₂)Acyl ChlorideAcyl Chloride Formation libretexts.org
Hydride (from LiAlH₄)Primary AlcoholReduction (involves a double nucleophilic addition) libretexts.org

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). nih.gov While thermodynamically favorable, the uncatalyzed reaction is often slow. nih.gov For quinoline-4-carboxylic acids, this reaction can sometimes occur as an unwanted side reaction during other transformations, particularly under harsh conditions like high temperatures. nih.gov

The mechanism of decarboxylation often involves the formation of a carbanion intermediate at the position where the carboxyl group was attached. nih.gov The stability of this intermediate is key to the reaction's feasibility. The reaction can be facilitated by:

Electron-Withdrawing Groups: The presence of an electron sink that can stabilize the resulting carbanion intermediate promotes decarboxylation. nih.gov

Oxidative Decarboxylation: In some pathways, the decarboxylation is coupled with an oxidation step. For example, copper-catalyzed aerobic oxidative decarboxylation can convert carboxylic acids into carbonyl compounds using molecular oxygen as the oxidant.

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method for the decarboxylation of carboxylic acids, including α-amino acids and α-hydroxy acids.

In the context of quinoline synthesis, decarboxylation was observed as a competing reaction during the hydrolysis of an ester in a Pfitzinger cyclization reaction, indicating that the quinoline ring system can be susceptible to this pathway under certain conditions. nih.gov

Rearrangement and Aromatization Processes

The formation of the quinoline ring itself often involves cyclization followed by an aromatization step. Several classic synthetic methods, such as the Doebner reaction, build the quinoline-4-carboxylic acid core through a sequence of condensation, cyclization, and final aromatization.

In a Doebner-type synthesis, an aniline, an aldehyde, and pyruvic acid react. The reaction is thought to proceed via the formation of an imine from the aniline and aldehyde, followed by a reaction with the enolate of pyruvic acid, cyclization, and subsequent aromatization to yield the stable quinoline ring. researchgate.net

Aromatization is the final, energetically favorable step that drives the reaction to completion. This can occur through:

Dehydration: Elimination of a water molecule from a cyclic intermediate.

Oxidative Dehydrogenation: Removal of hydrogen atoms from a dihydroquinoline intermediate. Recently, an aerobic dehydrogenative aromatization strategy using a synergistic Palladium/Copper catalysis system has been developed to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-one precursors. organic-chemistry.orgfrontiersin.org This method uses oxygen as a green oxidant to drive the aromatization process. organic-chemistry.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity refers to the control of the position at which a reaction occurs. In the synthesis of 6-aminoquinoline-4-carboxylic acid, regioselectivity is crucial for placing the amino and carboxylic acid groups at the correct C6 and C4 positions, respectively. This is primarily achieved through the choice of starting materials. For instance, in a Doebner or Pfitzinger synthesis, using a 4-substituted aniline (e.g., p-nitroaniline, which is later reduced) will result in a 6-substituted quinoline. The reaction mechanism itself directs the carboxylic acid group from pyruvic acid to the 4-position. researchgate.net

Nucleophilic aromatic substitution (SₙAr) reactions on quinoline precursors also exhibit regioselectivity. The 4-position of the quinoline ring is particularly susceptible to nucleophilic attack, a principle that is well-documented in the synthesis of related 4-aminoquinazoline structures from 2,4-dichloro precursors. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The core structure of this compound is planar and achiral, so stereoselectivity is not a factor in its direct synthesis. However, stereoselectivity becomes critically important when synthesizing derivatives that contain chiral centers. For example, if a substituent added to the molecule creates a stereocenter, controlling the stereochemical outcome of that reaction would be essential. Diastereoselective syntheses have been developed for related heterocyclic carboxylic acids, such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, where the stereochemistry is controlled by using a chiral auxiliary or substrate. mdpi.com

Biological and Pharmacological Research Studies

Structure-Activity Relationship (SAR) Studies of 6-Aminoquinoline-4-carboxylic Acid Derivatives

The relationship between the chemical structure of this compound derivatives and their biological activity is a critical area of research. These studies explore how modifications to the molecule's structure influence its effectiveness, guiding the design of more potent and selective compounds.

Influence of Substituents on Biological Efficacy

The biological activity of this compound derivatives can be significantly altered by the addition or modification of various chemical groups (substituents) on the quinoline (B57606) ring. For instance, the position and nature of these substituents play a crucial role in determining the antimalarial and other biological activities of these compounds.

Research has shown that the 4-aminoquinoline (B48711) ring is essential for antimalarial activity. youtube.com Substitutions at the 7th position of the quinoline ring with electron-withdrawing groups, such as halogens, have been found to enhance antimalarial efficacy. youtube.com Conversely, introducing a methyl group at the 8th position leads to a complete loss of activity. youtube.com Any halogen substitution at positions other than the 7th results in an inactive compound. youtube.com

In the context of inhibiting the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a target for antiviral and anticancer therapies, the substituents on the quinoline core are also pivotal. nih.govnih.gov For example, replacing a pyridine ring with a pyrimidine (B1678525) ring in certain derivatives leads to a marked decrease in potency. nih.gov The introduction of a trifluoromethyl (CF3) group at different positions on an associated pyridine ring also impacts activity, suggesting that steric effects are at play. nih.gov Specifically, a fluoro substituent at the 2'- or 6'-position of the pyridine ring resulted in a significant loss of potency. nih.gov

Furthermore, in the development of inhibitors for protein kinase CK2, derivatives of 3-quinoline carboxylic acid have been studied. The most active inhibitors were identified among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, highlighting the importance of the specific heterocyclic and amino acid substituents. nih.gov

The following table summarizes the influence of various substituents on the biological efficacy of quinoline-4-carboxylic acid derivatives based on different studies:

Scaffold/Derivative Substituent Modification Effect on Biological Efficacy Target
4-AminoquinolineSubstitution at the 3rd positionDecreased antimalarial activityPlasmodium falciparum
4-AminoquinolineElectron-withdrawing groups at the 7th position (e.g., halogen)Increased antimalarial activityPlasmodium falciparum
4-AminoquinolineMethyl group at the 8th positionComplete loss of activityPlasmodium falciparum
Brequinar-like analoguesMethyl ester substituentDecreased potencyDihydroorotate Dehydrogenase (DHODH)
Brequinar-like analoguesPiperidine or morpholine substituentsMarkedly decreased potencyDihydroorotate Dehydrogenase (DHODH)
Brequinar-like analoguesReplacement of pyridine with pyrimidine or pyridazineMarkedly decreased potencyDihydroorotate Dehydrogenase (DHODH)
Brequinar-like analoguesFluoro substituent at 2'- or 6'-position of pyridine ringMarked loss of potencyDihydroorotate Dehydrogenase (DHODH)
3-Quinolone Carboxylic Acids5,6,8-trichloro substitutionHighly active inhibitorProtein Kinase CK2
Benzo[h]quinoline-3-carboxylic acidActive inhibitorProtein Kinase CK2

Identification of Pharmacophore Models

Pharmacophore models are essential tools in drug discovery that define the crucial spatial arrangement of features a molecule must possess to interact with a specific biological target. For this compound derivatives, these models help in understanding the key interactions responsible for their biological activity.

In the context of dihydroorotate dehydrogenase (DHODH) inhibition, a high-resolution cocrystal structure of DHODH with a brequinar analogue has provided significant insight into the essential pharmacophore. nih.gov The carboxylate group of the quinoline-4-carboxylic acid is a critical feature, forming a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47) in the enzyme's active site. nih.gov The rest of the molecule engages in hydrophobic interactions within a channel lined with nonpolar residues. nih.gov

For inhibitors of protein kinase CK2, molecular docking studies have been employed to understand the binding modes of 3-quinoline carboxylic acid derivatives. researchgate.net These studies revealed that the compounds interact with the ATP-binding site of the enzyme, with hydrogen bonds and hydrophobic contacts playing a key role. researchgate.net For instance, a schematic representation of one compound complexed with the active site of protein kinase CK2 showed hydrogen bonds and hydrophobic interactions with specific amino acid residues. researchgate.net

Pharmacophoric models have also been developed for 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. frontiersin.org These models, based on the crystal structures of Leishmania N-myristoyltransferase (NMT), highlight key interaction points, including hydrogen bonds and π-π stacking with amino acid residues like tyrosine, leucine, valine, histidine, and phenylalanine. frontiersin.org

Mechanisms of Biological Action at the Molecular Level

Understanding how this compound and its derivatives exert their biological effects at the molecular level is fundamental to their development as therapeutic agents. This involves studying their interactions with cellular components and their ability to interfere with essential biological processes.

Interaction with DNA and Proteins

The quinoline scaffold is known to play a role in the development of anticancer drugs through various mechanisms, including the disruption of cell migration and modulation of nuclear receptor responsiveness. acs.org While direct interaction with DNA for this compound itself is not extensively detailed in the provided results, the broader class of quinolines has been shown to interact with biological macromolecules.

The primary mechanism of action for many quinoline-4-carboxylic acid derivatives involves specific interactions with proteins, particularly enzymes. As discussed in the context of pharmacophore models, the carboxylate group of these compounds is crucial for forming electrostatic interactions with positively charged amino acid residues, such as arginine, in the active sites of enzymes like DHODH. nih.gov The aromatic quinoline ring and other substituents contribute to binding through hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine. researchgate.net

Enzyme Inhibition Studies (e.g., STAT3, DHODH, Alkaline Phosphatase, Protein Kinase CK2)

A significant body of research has focused on the ability of this compound derivatives to inhibit various enzymes implicated in disease.

STAT3 Inhibition: One notable derivative, YHO-1701, has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein involved in tumor progression. nih.gov

DHODH Inhibition: A major target for quinoline-4-carboxylic acids is dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which halts the cell cycle and can induce differentiation in cancer cells. nih.gov Brequinar, a well-known DHODH inhibitor, serves as a reference compound for the development of new quinoline-based inhibitors. nih.govnih.gov Structure-guided design has led to the discovery of potent analogues that form novel hydrogen bond interactions with the enzyme. nih.gov For example, compound 41 and 43 were identified as potent DHODH inhibitors, with IC50 values of 9.71 nM and 26.2 nM, respectively. nih.gov Furthermore, a 1,7-naphthyridine analogue, 46 , also showed potent inhibition with an IC50 of 28.3 nM. nih.gov

Alkaline Phosphatase Inhibition: A diverse range of quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of various alkaline phosphatase (AP) isoforms, including human tissue-nonspecific AP (h-TNAP), human intestinal AP (h-IAP), human placental AP (h-PLAP), and human germ cell AP (h-GCAP). rsc.org For instance, compound 3j was a potent inhibitor of h-TNAP with an IC50 of 22 nM, while 3e was a lead candidate against h-IAP and h-PLAP with IC50 values of 34 nM and 82 nM, respectively. rsc.org Compound 3a showed potent inhibition of h-GCAP with an IC50 of 150 nM. rsc.org

Protein Kinase CK2 Inhibition: Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a ubiquitous and constitutively active enzyme involved in various cellular processes and diseases. nih.govresearchgate.netnih.gov Several compounds were found to inhibit CK2 with IC50 values in the micromolar range. nih.govresearchgate.net The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.gov For example, 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 ) and 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 ) were identified as potent and selective ATP-competitive inhibitors of CK2 with Ki values of 0.06 µM and 0.28 µM, respectively. acs.org

The following table presents a summary of the inhibitory activities of various quinoline-4-carboxylic acid derivatives against different enzymes:

Derivative Target Enzyme Inhibitory Concentration (IC50/Ki)
YHO-1701STAT3Not specified
Compound 41 DHODHIC50 = 9.71 nM
Compound 43 DHODHIC50 = 26.2 nM
Compound 46 DHODHIC50 = 28.3 nM
Compound 3j h-TNAPIC50 = 22 nM
Compound 3e h-IAPIC50 = 34 nM
Compound 3e h-PLAPIC50 = 82 nM
Compound 3a h-GCAPIC50 = 150 nM
5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7 )Protein Kinase CK2Ki = 0.06 µM
4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (9 )Protein Kinase CK2Ki = 0.28 µM

Disruption of Cellular Processes

The inhibition of key enzymes by this compound derivatives leads to the disruption of essential cellular processes.

As previously mentioned, the inhibition of DHODH by these compounds directly impacts the de novo synthesis of pyrimidines. nih.gov This depletion of pyrimidines halts the cell cycle at the S-phase, where a sufficient supply of nucleotides is required for DNA replication and continued cell growth. nih.gov This mechanism is the basis for the antiproliferative effects observed in cancer cells and the inhibition of viral replication. nih.govnih.gov

Furthermore, the inhibition of protein kinase CK2, which is involved in a multitude of cellular processes including cell cycle control, transcription, and apoptosis, can have profound effects on cell fate. nih.gov By blocking CK2 activity, its inhibitors can interfere with these fundamental processes, contributing to their potential therapeutic effects.

Induction of Apoptosis

Derivatives of this compound have been identified as potent inducers of apoptosis, the process of programmed cell death, which is a key target in anticancer therapy. nih.gov Research into novel quinoline-based analogues of combretastatin A-4, a known anticancer agent, has led to the synthesis of compounds that effectively trigger apoptosis in cancer cells. nih.gov One notable derivative demonstrated significant antiproliferative activity against a variety of cancer cell lines. nih.gov Mechanistic studies revealed that this compound inhibits tubulin polymerization, a critical process for cell division. nih.gov This disruption of the cellular machinery leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis and inhibiting cancer cell migration. nih.gov

Further studies on other derivatives, such as those of robustic acid, have also shown the ability to induce apoptosis. nih.gov The most potent of these compounds were investigated for their effect on cell cycle regulation and apoptosis induction in human leukemic (HL-60) cells. nih.gov The anticancer effects of these derivatives are attributed to their ability to inhibit DNA topoisomerase I, trigger apoptosis, and cause cell cycle arrest, highlighting them as potential antitumor drugs. nih.gov

Downregulation of T-cell Function

The modulation of the immune system is a critical area of pharmacological research. Certain bioactive compounds, including various heterocyclic structures, have demonstrated immunomodulatory effects, which can involve the downregulation of T-cell function. mdpi.com T-cells are central to the adaptive immune response, and their over-activation can lead to autoimmune and inflammatory diseases. Compounds that can suppress T-cell function are therefore of significant therapeutic interest. While direct studies on this compound's effect on T-cells are not extensively detailed in the provided research, the broader class of quinoline alkaloids is known to possess immunomodulatory properties. mdpi.com These effects are often linked to the regulation of cytokine production and the function of various immune cells, suggesting a potential avenue for the investigation of this compound derivatives in the context of T-cell-mediated immune responses. mdpi.com

Specific Biological Activities Investigated

Antimicrobial Activity

The antimicrobial potential of this compound and its derivatives has been thoroughly explored, revealing a broad spectrum of activity against bacteria, fungi, and mycobacteria.

Derivatives of 6-aminoquinoline (B144246) have been identified as a significant class of antibacterial agents. acs.orgfigshare.com Structure-activity relationship (SAR) studies on novel 6-amino-8-methylquinolone derivatives have shown that modifications at various positions on the quinoline ring can enhance antibacterial activity, particularly against Gram-positive bacteria. acs.orgfigshare.com For instance, one derivative with a 1,2,3,4-tetrahydroisoquinolinyl group exhibited superior activity against Staphylococcus aureus, including methicillin- and ciprofloxacin-resistant strains, when compared to the standard drug ciprofloxacin. acs.orgfigshare.com Other studies on 2-substituted derivatives of quinoline-4-carboxylic acid and its carboxamides also confirmed antimicrobial effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for many quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. researchgate.netijprajournal.com

Table 1: Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain Activity/MIC (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus aureus 4.1 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Staphylococcus epidermidis 3.1 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Micrococcus luteus 3.1 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Bacillus cereus 2.4 nih.gov
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Escherichia coli 1 nih.gov

The antifungal properties of quinoline derivatives have also been a focus of research. Studies have shown that these compounds are active against various fungal pathogens, including yeasts and filamentous fungi. nih.gov For example, a series of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acids were synthesized and evaluated, with some showing activity against Candida albicans and Aspergillus niger. nih.gov More recent research has focused on combining quinoline-chalcone derivatives with existing antifungal drugs like fluconazole (FLC) to combat resistant strains of C. albicans. nih.gov One such combination was particularly effective against FLC-resistant strains, with preliminary studies indicating the mechanism involves inhibiting hyphae formation and inducing mitochondrial dysfunction. nih.gov Furthermore, long-chain 4-aminoquinolines have been identified as anti-virulence agents that inhibit the filamentation of C. albicans, a key factor in its pathogenicity. nih.gov

Table 2: Antifungal Activity of this compound Derivatives

Compound/Derivative Fungal Strain Activity/MIC (µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Candida albicans 25 nih.gov

Quinoline derivatives represent a promising scaffold for the development of new drugs against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.gov Numerous studies have focused on synthesizing and evaluating these compounds for their antimycobacterial effects. aminer.orgscilit.com Arylated quinoline carboxylic acids have shown activity against both replicating and non-replicating M. tb, with a mechanism of action involving the inhibition of DNA gyrase. nih.gov Structural optimization of 4-aminoquinoline derivatives has led to the identification of potent inhibitors of M. tb GyrB, a subunit of DNA gyrase, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. nih.gov For instance, one optimized compound was identified as a potent GyrB inhibitor with an MIC of 3.3 μM against the M. tb H37Rv strain. nih.gov Another study on 6-phenoxyl-4-aminoquinoline derivatives identified a hit compound with a potent MIC90 value of 0.2 µM. scilit.com

Table 3: Antitubercular Activity of this compound Derivatives

Compound/Derivative Mycobacterial Strain Activity/MIC
6-phenoxyl-4-aminoquinoline derivative (4e) M. tuberculosis 0.2 µM (MIC90) scilit.com
Optimized 4-aminoquinoline derivative (53) M. tuberculosis H37Rv 3.3 µM (MIC) nih.gov

Table 4: List of Mentioned Compounds

Compound Name
This compound
6-amino-8-methylquinolone derivatives
1,2,3,4-tetrahydroisoquinolinyl derivative
2-substituted derivatives of quinoline-4-carboxylic acid
2-substituted derivatives of quinoline-4-carboxamide
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
Quinoline-chalcone derivatives
Long-chain 4-aminoquinolines
Arylated quinoline carboxylic acids
6-phenoxyl-4-aminoquinoline
Robustic acid derivatives
Quinoline-based analogues of combretastatin A-4

Antimalarial Activity

The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with 4-aminoquinoline derivatives being particularly significant. esr.ie These compounds have been extensively studied for their effectiveness against parasites of the Plasmodium genus, the causative agents of malaria. esr.ie The mechanism of action for many 4-aminoquinolines is linked to the parasite's process of hemoglobin digestion. esr.ie During its life cycle stage within human red blood cells, the parasite digests hemoglobin, releasing toxic heme (α-hematin) as a byproduct. esr.ie To protect itself, the parasite polymerizes the heme into non-toxic hemozoin crystals. esr.ie 4-aminoquinolines are thought to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death. esr.ie

Research into the structure-activity relationships (SAR) of 4-aminoquinolines has revealed that specific structural features are crucial for their antimalarial efficacy. nih.gov Notably, a halogen (like chlorine) at the 7th position of the quinoline ring and the 4-amino group are considered critical for the inhibition of hemozoin formation and for accumulating the drug within the parasite's acidic food vacuole. nih.gov N-alkylated derivatives of 6-aminoquinolines have shown activity against Plasmodium vinckei in mice, indicating that modifications at the 6-amino position can influence antimalarial properties. nih.gov

Derivatives of the quinoline class have demonstrated significant activity against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. researchgate.netnih.gov Studies have evaluated these compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains. researchgate.net For instance, a series of novel 4-aminoquinoline derivatives showed moderate to potent in vitro activity against the CQS 3D7 strain and the CQR Dd2 strain. researchgate.net Some derivatives were found to be more active against the CQR strain than chloroquine itself. researchgate.net

The development of quinoline-4-carboxamides has also yielded compounds with potent, low nanomolar in vitro activity against multiple P. falciparum strains, including NF54, K1, W2, 7G8, TM90C2A, D6, and V1/S. acs.org One notable compound from this series, DDD107498, acts by inhibiting the parasite's translation elongation factor 2 (PfEF2), a novel mechanism for antimalarial action. acs.org

Compound TypeP. falciparum StrainActivity (IC50)Reference
4-Aminoquinoline derivative 23D7 (CQS)22.05 nM researchgate.net
4-Aminoquinoline derivative 63D7 (CQS)14.02 nM researchgate.net
4-Aminoquinoline derivative 3Dd2 (CQR)19-48 nM range researchgate.net
4-Aminoquinoline derivative 6Dd2 (CQR)19-48 nM range researchgate.net
Quinoline-4-carboxamide 2 (DDD107498)NF540.3 nM acs.org
Quinoline-4-carboxamide 2 (DDD107498)K10.4 nM acs.org
Quinoline-4-carboxamide 2 (DDD107498)W20.4 nM acs.org

Lactate dehydrogenase (LDH) is a crucial enzyme in the glycolytic pathway of Plasmodium parasites, making it an attractive target for antimalarial drugs. mdpi.com This enzyme is vital for the parasite's energy metabolism, converting pyruvate to lactate and regenerating NAD+ for continued glycolysis. mdpi.com The structure of Plasmodium LDH is distinct from its human counterparts, offering a window for selective inhibition. mdpi.com Some antimalarial drugs, such as chloroquine, have been shown to competitively inhibit P. falciparum LDH (Pf-LDH) by binding to the NADH pocket. mdpi.com While direct studies on this compound are limited, related quinoline structures are known to target this enzyme. The search for new inhibitors often involves screening compounds that are structurally similar to the enzyme's natural substrate (pyruvate) or known inhibitors like oxamate. mdpi.com

Anticancer Activity

The quinoline scaffold, particularly 4-aminoquinoline derivatives, is recognized as a "privileged scaffold" and has been explored for its potential as an anticancer agent. researchgate.netnih.gov These compounds have been shown to exhibit cytotoxic effects against various human cancer cell lines. researchgate.net The anticancer mechanisms of aminoquinolines are multifaceted and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR. nih.gov

Numerous studies have demonstrated that derivatives of quinoline can inhibit the growth and proliferation of cancer cells. researchgate.netnih.govnih.gov A series of 4-aminoquinoline derivatives displayed significant cytotoxicity against a panel of 60 cancer cell lines, with some compounds showing mean GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range. researchgate.net Interestingly, the presence of a free carboxylic acid at the C(3) position of the quinoline ring was found to be unfavorable for activity in certain 4-anilino-2-phenylquinoline derivatives. researchgate.net

In another study, 6-aminoquinolone derivatives were evaluated for their ability to inhibit tumor cell growth. nih.gov Two compounds, in particular, significantly altered the cell cycle and induced a high percentage of cells with DNA fragmentation, a hallmark of apoptosis. nih.gov Similarly, 5,7-dimethoxy-2-phenyl-N-propylquinolin-4-amine (DMPPQA) inhibited the growth of human colon cancer (HCT-116) and endothelial (HUVEC) cells in a concentration- and time-dependent manner, with IC50 values of 1.26 µM and 7.43 µM, respectively, after 72 hours. researchgate.net

CompoundCell LineActivity MetricValueReference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)NCI-60 PanelMean GI503.89 µM researchgate.net
Oxime derivative (15a)NCI-60 PanelMean GI503.02 µM researchgate.net
5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (DMPPQA)HCT-116 (Colon Cancer)IC50 (72h)1.26 µM researchgate.net
5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (DMPPQA)HUVEC (Endothelial)IC50 (72h)7.43 µM researchgate.net

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. frontiersin.org The 2-substituted phenylquinoline-4-carboxylic acid scaffold has been introduced into the "cap" region of potential new HDAC inhibitors. frontiersin.org In a study exploring these derivatives, compounds were synthesized with different zinc-binding groups (ZBGs), such as hydroxamic acid or hydrazide. frontiersin.org One active compound, D28, which features a hydroxamic acid group, demonstrated selective inhibition of HDAC3 with an IC50 value of 24.45 µM, while showing no significant inhibition of HDAC1, HDAC2, and HDAC6. frontiersin.org This selectivity is a key goal in the development of HDAC inhibitors to minimize off-target effects. nih.gov The anticancer effect of molecule D28 in K562 leukemia cells was linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis. frontiersin.org

Antiviral Activity (e.g., Anti-HIV, VSV, Influenza)

The quinoline core structure has been investigated for its antiviral properties against a range of viruses. nih.govnih.govmdpi.com Quinolone-3-carboxylic acid, a related structure, has been explored extensively for developing antivirals, including those targeting HIV integrase. nih.gov

Derivatives of 6-aminoquinolone have been identified as potential antiviral agents. nih.gov Furthermore, C-6 aryl substituted 4-quinolone-3-carboxylic acid analogues have shown significant inhibitory activity against the Hepatitis C virus (HCV) replicon in cell culture at low micromolar concentrations. nih.gov However, these analogues displayed only modest inhibition of the HCV NS5B polymerase in biochemical assays, suggesting a different mechanism of action might be at play within the cell. nih.gov

In the context of influenza, a class of quinolizidine natural products, which share heterocyclic features with quinolines, has been optimized to create derivatives with potent anti-influenza virus activity. nih.gov One such derivative inhibited influenza virus (PR8 strain) replication with an IC50 of 0.091 µM. nih.gov Similarly, screening of a chemical library identified an isoquinolone compound that showed inhibitory activity against both influenza A and B viruses, with EC50 values between 0.2 and 0.6 µM. nih.gov This compound was found to target the viral polymerase activity, a critical step in viral replication. nih.gov While direct studies on this compound against HIV, VSV, and Influenza are not widely reported, the broad antiviral potential of the quinoline scaffold suggests it is a promising area for further research.

Anti-inflammatory and Antiarthritic Properties

There are no specific studies detailing the anti-inflammatory or antiarthritic properties of this compound. However, research on related compounds offers some context. A study on quinoline-related carboxylic acid derivatives found that quinoline-4-carboxylic acid itself exhibited "impressively appreciable anti-inflammation affinities" in a lipopolysaccharide-induced inflammation model in mouse macrophages. nih.gov This suggests that the foundational structure may possess inherent anti-inflammatory potential. It is important to note that the position of the amino group on the quinoline ring, as in this compound, would significantly influence its chemical properties and, consequently, its biological activity. Without direct experimental evidence, the anti-inflammatory and antiarthritic potential of this compound remains speculative.

Antioxidant Activity

The antioxidant potential of this compound has not been specifically documented. Studies on the broader class of quinoline-4-carboxylic acid derivatives have produced conflicting results. One investigation into derivatives of quinoline-4-carboxylic acid, synthesized via the Pfitzinger reaction, demonstrated some antioxidant capacity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. ui.ac.idui.ac.id For instance, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of 30.25% and 40.43%, respectively, at a concentration of 5 mg/L. ui.ac.id Conversely, another study evaluating a range of quinoline-related carboxylic acids reported that they lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid. nih.gov

Antileishmanial Activity

Specific investigations into the antileishmanial activity of this compound are absent from the available literature. The quinoline scaffold is of significant interest in the search for new antileishmanial drugs. semanticscholar.orgresearchgate.net A study on various quinoline-4-carboxylic acids found that some derivatives displayed activity against Leishmania donovani promastigotes, with 2-methylquinoline-4-carboxylic acid being the most active among the tested compounds. researchgate.net

It is well-established that the 4-aminoquinoline and 8-aminoquinoline scaffolds are privileged structures in the development of antileishmanial agents. nih.govresearchgate.netnih.govnih.gov The position of the amino group is a critical determinant of activity. Therefore, the antileishmanial potential of the 6-amino isomer cannot be inferred from data on the 4-amino or 8-amino analogues. Direct testing of this compound against various Leishmania species is necessary to determine if it possesses any significant activity.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. For quinoline (B57606) derivatives, these studies often involve Density Functional Theory (DFT) to provide a detailed understanding of their molecular orbitals and charge distribution.

DFT studies on related compounds, such as 6-aminoquinoline (B144246) (6AQ), have been performed to explore their geometrical parameters, electronic spectra, and molecular orbitals. researchgate.netacs.org These computational investigations utilize various functionals, like B3LYP, and basis sets to calculate the optimized geometry and electronic structure of the molecule in different solvents and in the gas phase. acs.orgaip.org For instance, a computational study on 6AQ employed the DFT/TD-DFT approach to investigate its properties, revealing insights into its stability and reactivity. researchgate.net The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations, which helps in evaluating the charge distribution on the molecular surface and identifying regions prone to electrophilic and nucleophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. nih.gov The energy gap between HOMO and LUMO (ΔE) is a key parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller energy gap generally implies higher reactivity.

Table 1: Computed Quantum Parameters for 6-Aminoquinoline (6AQ)

Parameter Value Reference
HOMO Energy -5.762 eV nih.gov
LUMO Energy -1.938 eV nih.gov
Energy Gap (ΔE) 3.824 eV nih.gov
Dipole Moment (Ground State) 3.32 D researchgate.net

Note: Data presented is for the analogous compound 6-aminoquinoline (6AQ) as specific data for 6-aminoquinoline-4-carboxylic acid was not available in the searched literature. "N/A" indicates that the data was not available in the cited sources.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Molecular docking studies on quinoline-4-carboxamide derivatives have been conducted to investigate their binding poses within the active sites of target proteins. nih.gov These studies reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. For example, in silico studies of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives targeting the PDK1 protein have elucidated their binding modes and structural stability. nih.gov Similarly, docking studies on 2-aryl-quinoline-4-carboxylic acid derivatives have been used to identify their potential molecular targets and to compare their binding affinities with known inhibitors. frontiersin.org

A key aspect of molecular docking is the identification of the binding site on the protein where the ligand is most likely to interact. For quinoline derivatives, these simulations can predict the specific pockets and residues involved in the binding. This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For instance, in silico target identification for 2-aryl-quinoline-4-carboxylic acid derivatives has been performed using inverse virtual screening and molecular docking to pinpoint potential protein targets. frontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This method complements the static view provided by molecular docking by simulating the dynamic nature of biological systems. nih.govmdpi.com

MD simulations have been employed for quinoline-4-carboxamide derivatives to analyze the atomic-level interactions with their target proteins. nih.gov These simulations, often run for nanoseconds, allow for the calculation of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov RMSD values indicate the stability of the protein-ligand complex, while RMSF values highlight the flexibility of different regions of the protein upon ligand binding. nih.gov Such simulations have been performed on complexes of quinoline derivatives with various targets, including the PDK1 protein and mycobacterial enzymes, to confirm the stability of the docked poses and to understand the dynamic behavior of the binding interactions. nih.govresearchgate.net

In Silico ADME and Toxicity Predictions

In the realm of modern drug discovery and development, in silico models for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity profiles have become indispensable tools. nih.gov These computational approaches allow for the early-stage evaluation of chemical compounds, helping to identify candidates with favorable pharmacokinetic properties and low toxicity, thereby reducing late-stage attrition in drug development. nih.gov For this compound, while specific comprehensive in silico ADMET studies are not extensively documented in publicly available literature, predictions can be inferred from studies on structurally related quinoline derivatives and by utilizing various computational software.

A variety of software tools are available for the prediction of ADMET properties. Programs like ADMET Predictor® and Pallas offer modules to estimate a wide range of parameters including, but not limited to, aqueous solubility, lipophilicity (logP), plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. europa.eu Toxicity prediction software, such as the Toxicity Estimation Software Tool (TEST) developed by the U.S. Environmental Protection Agency, can estimate endpoints like oral LD50, mutagenicity (Ames test), and developmental toxicity based on Quantitative Structure-Activity Relationships (QSAR). europa.euepa.gov

Studies on various quinoline derivatives have highlighted the importance of the quinoline scaffold in medicinal chemistry. researchgate.net For instance, research on 4-aminoquinoline (B48711) antimalarial compounds has utilized in silico ADMET predictions to screen libraries of new molecules. nih.gov These studies often assess parameters like molecular weight, lipophilicity (ClogP), calculated solubility, and the number of hydrogen bond donors and acceptors to evaluate "drug-likeness" based on frameworks like Lipinski's Rule of Five. nih.gov Research on quinoline-1,4-quinone hybrids has also employed in silico methods to determine bioavailability, showing that most of the studied hybrids are predicted to be orally available and non-neurotoxic. nih.gov

For this compound specifically, some basic physicochemical properties have been predicted and are available in public databases like PubChem. These predictions offer a preliminary insight into its potential behavior.

Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC10H8N2O2 uni.lu
Monoisotopic Mass188.05858 Da uni.lu
XlogP1.0 uni.lu
Hydrogen Bond Donor Count2Inferred from structure
Hydrogen Bond Acceptor Count4Inferred from structure

This table is generated based on available data and structural analysis.

It is important to note that while these in silico predictions are valuable for guiding research, they are theoretical and require experimental validation to confirm the actual ADMET profile of this compound.

Electrochemical Oxidation Mechanism Prediction

The electrochemical behavior of aminoquinolines is a subject of scientific inquiry, as it can shed light on their reaction mechanisms, potential for electropolymerization, and interactions in biological systems. A detailed theoretical study on the electrochemical oxidation of 6-aminoquinoline (a closely related compound) provides significant insights into the likely oxidation mechanism of this compound. researchgate.netresearchgate.net

Computational and voltammetric studies suggest that the electrochemical oxidation of 6-aminoquinoline is a complex process that is highly dependent on factors such as the pH of the solution and the electrode potential. researchgate.netresearchgate.net The proposed mechanisms involve either a single-electron or a two-electron transfer as the initial step.

At lower electrode potentials, a single-electron transfer (SET) mechanism is predicted to occur. researchgate.net In acidic solutions, the 6-aminoquinoline molecule is protonated, and its oxidation leads to the formation of a cation radical. In alkaline solutions, the neutral molecule is oxidized to a neutral radical. researchgate.net These radical species are highly reactive and can undergo dimerization. The computational analysis of the spin density of these radicals helps in predicting the most likely sites for dimerization, with C5 and the amino group (NH) being prominent reactive sites. researchgate.net

At higher electrode potentials, a two-electron oxidation pathway is proposed. researchgate.net This process leads to the initial formation of a highly reactive nitrenium cation. This cation can then react with other species in the solution or undergo further reactions. researchgate.net

The general predicted pathways for the electrochemical oxidation of a 6-aminoquinoline structure can be summarized as follows:

Predicted Electrochemical Oxidation Pathways

ConditionInitial StepIntermediate SpeciesSubsequent Reactions
Lower Electrode Potential (Acidic pH)Single-electron oxidationCation radicalDimerization
Lower Electrode Potential (Alkaline pH)Single-electron oxidationNeutral radicalDimerization
Higher Electrode PotentialTwo-electron oxidationNitrenium cationFurther reactions/dimerization

This table is based on the findings from the computational and voltammetric study of 6-aminoquinoline. researchgate.netresearchgate.net

The presence of the carboxylic acid group at the 4-position of the quinoline ring in this compound would likely influence the electron density distribution within the molecule and could affect the precise potentials at which these oxidation events occur. However, the fundamental mechanisms of single- and two-electron transfers leading to reactive intermediates are expected to be analogous to those predicted for 6-aminoquinoline. researchgate.netresearchgate.net These theoretical predictions provide a solid framework for understanding the electrochemical behavior of this compound and for designing experiments to verify these pathways.

Advanced Analytical Techniques for Characterization and Analysis

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental in elucidating the molecular structure of 6-aminoquinoline-4-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR spectroscopy of aminoquinolines shows characteristic signals for the protons of the NH₂ group. mdpi.com For instance, in related aminoquinolines, the chemical shift for the NH₂ group protons can be observed around 4.9 ppm (for a C8-NH₂) or 4.1 ppm (for a C5-NH₂). mdpi.com The protons on the quinoline (B57606) ring system will exhibit distinct chemical shifts and coupling patterns that are diagnostic of their specific positions. Protons adjacent to the carboxylic acid group in similar aromatic carboxylic acids typically absorb in the 2-3 ppm region. libretexts.org The acidic proton of the carboxylic acid group itself is highly deshielded and characteristically appears far downfield, often in the 10–12 ppm range, and may present as a broad singlet due to hydrogen bonding. libretexts.org

¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. The carbonyl carbon of a carboxylic acid group is significantly deshielded and typically resonates in the range of 160-180 ppm. libretexts.org The carbon atoms within the quinoline ring structure will have distinct chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. mdpi.com Studies on similar quinoline structures have shown that the introduction of an amino group leads to an upfield shift (increased shielding) of the carbon signals compared to their nitro-substituted counterparts. mdpi.com

A study involving the synthesis of various quinoline-4-carboxylic acids confirmed the structures of the products using ¹H and ¹³C NMR, among other spectral tools. researchgate.net

Illustrative ¹H and ¹³C NMR Data for a Related Quinoline Carboxylic Acid Derivative: Note: The following table is for a related compound, 2-thioxo-imidazolidin-4-one derivative of primaquine, and serves as an example of the types of shifts observed in complex quinoline structures. nih.gov

Atom ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic H8.50 (m, 1H), 7.91 (d, 1H), 7.21–7.25 (m, 5H), 6.31 (d, 1H), 6.25 (d, 1H), 5.99 (dd, 1H)159.4, 145.0, 144.3, 136.9, 135.3, 134.7, 129.6, 129.4, 128.6, 128.2, 126.6, 121.6, 97.7, 96.5
OCH₃3.87 (s, 3H)55.1
Aliphatic H3.75 (t, 1H), 3.84–3.71 (m, 2H), 2.88 (d, 2H), 2.74 (m, 1H), 1.14 (s, 3H)58.8, 53.9, 35.4, 28.6, 22.4, 20.9
C=O, C=S183.7, 166.9
Data sourced from a study on a 2-thioxo-imidazolidin-4-one derivative of primaquine. nih.gov

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying the characteristic functional groups in this compound. The carboxyl group exhibits two distinct stretching absorptions. libretexts.org The O-H stretch of the carboxylic acid is typically very broad and strong, appearing in the region of 2500–3300 cm⁻¹, often overlapping with C-H stretching bands. spectroscopyonline.com The carbonyl (C=O) stretch of an aromatic carboxylic acid is found in the range of 1710–1680 cm⁻¹. spectroscopyonline.com The C-O stretch for carboxylic acids generally appears between 1320 and 1210 cm⁻¹. spectroscopyonline.com The amino group (N-H) stretching vibrations are also expected in the IR spectrum.

Fourier Transform Raman (FT-Raman) spectroscopy can also be employed for characterization. Surface-enhanced resonance Raman scattering (SERRS) has been used to study carboxylic acid functionalized nanoparticles, demonstrating the utility of Raman techniques in analyzing molecules containing carboxylic acid groups. nih.gov

Characteristic IR Absorption Bands for Carboxylic Acids:

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching2500–3300 (broad)
C=O (Carboxylic Acid)Stretching1710–1680 (for aromatic)
C-O (Carboxylic Acid)Stretching1320–1210
O-H (Carboxylic Acid)Bending (out-of-plane wag)960–900 (broad)
Data compiled from general spectroscopy principles for carboxylic acids. spectroscopyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation. While simple carboxylic acids absorb at wavelengths around 210 nm, which is often too low to be of practical use, the extended conjugation in the quinoline system of this compound will result in characteristic absorption bands at higher wavelengths. libretexts.org The position and intensity of these bands can be influenced by the solvent and the pH of the solution.

Mass Spectrometry (GC/MS, HRMS, LC-MS/MS, MALDI-TOF-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules, which allows for the determination of the molecular weight and elemental composition of a compound.

Gas Chromatography-Mass Spectrometry (GC/MS) can be used for the analysis of carboxylic acids, though often requires derivatization to increase volatility. nih.govresearchgate.net For instance, trimethylsilyl (B98337) derivatives of aromatic carboxylic acids provide distinct fragmentation patterns useful for their identification and quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound (C₁₀H₈N₂O₂). uni.lu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex mixtures. It combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile compounds like this compound. nih.govnih.gov Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to enhance the chromatographic and mass spectrometric properties of amino-containing compounds. nih.govnih.govnih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS) is another valuable tool, especially in proteomics and the analysis of peptides. nih.gov While less common for small molecules like this compound, its principles can be applied in specific research contexts.

Predicted Collision Cross Section (CCS) Data for this compound:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺189.06586137.2
[M+Na]⁺211.04780146.1
[M-H]⁻187.05130139.2
[M+NH₄]⁺206.09240155.5
[M+K]⁺227.02174142.7
Data sourced from PubChemLite. uni.lu

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from reaction mixtures, biological samples, or other complex matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of quinoline derivatives. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov

The analysis of amino acids and related compounds by HPLC often involves pre-column derivatization to improve their retention and detection. nih.gov A notable derivatizing agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with primary and secondary amines to form stable, fluorescent derivatives that are well-suited for reversed-phase HPLC analysis. nih.gov This method allows for the separation of derivatized amino acids, with complete resolution often achieved in under 35 minutes on a C18 column. nih.gov The use of Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, coupled with mass spectrometry (UPLC-MS/MS), offers even greater resolution and sensitivity for the analysis of such derivatives. nih.govnih.gov

In the synthesis of quinoline-4-carboxylic acids, HPLC is also used to assess the purity of the final products. acs.org For example, the purity of synthesized compounds can be determined using a gradient of acetonitrile (B52724) and water as the mobile phase. acs.org

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the analysis of amino acids and their derivatives, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC. For compounds like this compound, derivatization is often employed to enhance chromatographic separation and detection.

Detailed Research Findings:

A prevalent method involves pre-column derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). nih.gov This reagent reacts with the primary amino group of this compound, tagging it with a hydrophobic 6-aminoquinolyl group. This derivatization makes the molecule more amenable to reversed-phase chromatography and significantly enhances its detectability by mass spectrometry. nih.govacs.org

The analytical platform typically combines UPLC with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS). nih.gov This setup allows for highly selective and sensitive quantification. Research has demonstrated that this methodology is suitable for large-scale metabolic projects and the analysis of complex biological extracts. nih.gov The addition of the AQC label leads to a consistent and predictable increase in the collision cross-section (CCS) values of the protonated molecular ions, which aids in identification. acs.org

Optimization of the derivatization and analysis process is crucial. For instance, the concentration of the buffer used during derivatization can impact ion intensity in the mass spectrometer; high buffer concentrations may lead to salt deposits on the sample cone, thereby suppressing the signal. nih.gov

ParameterDescriptionSource
ColumnTandem columns: QN-AX coupled with ZWIX(+) prototype core–shell columns (e.g., 3.0 × 50 mm, 2.7 μm) acs.org
Derivatization Reagent6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) nih.govacs.org
Mobile Phase A10 mM NH₄FA and 10 mM FA in ACN/MeOH/H₂O (49:49:2; v/v/v) acs.org
Mobile Phase B50 mM NH₄FA and 50 mM FA in ACN/MeOH/H₂O (49:49:2; v/v/v) acs.org
Flow Rate1.25 mL/min acs.org
DetectionElectrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) nih.gov
Column Temperature50 °C acs.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique frequently used for the qualitative analysis of compounds, including identifying components in a mixture and assessing sample purity. youtube.com For this compound, TLC provides a straightforward method for visualization and preliminary identification.

Detailed Research Findings:

The separation principle of TLC relies on the differential affinity of the compound for the stationary phase and the mobile phase. youtube.com A TLC plate, typically coated with a polar adsorbent like silica (B1680970) gel or alumina, serves as the stationary phase. youtube.comyoutube.com The sample is spotted near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the compound with it. youtube.com

Due to its polar carboxylic acid and amino groups, this compound will have a strong affinity for the polar stationary phase. youtube.com Its mobility (represented by the Retention Factor, or Rf value) will be highly dependent on the polarity of the mobile phase. A more polar mobile phase will increase the Rf value, causing the spot to travel further up the plate. youtube.com

Since amino acids are typically colorless, a visualization agent is required. youtube.comyoutube.com For this compound, two methods are common:

UV Light: The quinoline ring system is chromophoric and absorbs UV light. When the TLC plate contains a fluorescent indicator, the compound will appear as a dark spot against a fluorescent background under UV light (typically at 254 nm). nih.govepfl.ch

Staining: Ninhydrin (B49086) is a chemical reagent that reacts with the primary amino group of the compound to produce a distinctively colored spot, usually purple or blue. youtube.comyoutube.comyoutube.com This is a highly sensitive method for detecting amino acids and compounds containing primary amine functionalities.

ParameterDescriptionSource
Stationary PhaseSilica gel plates (e.g., SiliaPlate, 200 μM thickness, F254) nih.gov
Mobile Phase (Example)A mixture of n-butanol, acetic acid, and water. The exact ratio determines polarity. Chloroform–methanol (9:1) is also used for related quinoline derivatives. youtube.comnih.gov
ApplicationA small spot of the dissolved sample is applied near the bottom of the plate using a capillary tube. youtube.com
Visualization1. UV light (254 nm). 2. Spraying with a ninhydrin reagent and heating. youtube.comnih.govyoutube.com

Purity Assessment and Reaction Monitoring

Assessing the purity of this compound and monitoring the progress of its synthesis are critical steps in its chemical preparation and quality control. Both TLC and UPLC/HPLC are cornerstone techniques for these applications.

Detailed Research Findings:

Reaction Monitoring: During the synthesis of quinoline-4-carboxylic acids, such as through the Doebner reaction, TLC is an invaluable tool for real-time monitoring. nih.govnih.govacs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, a chemist can qualitatively observe the consumption of reactants and the appearance of the product spot over time. nih.gov This allows for the determination of the reaction's endpoint, preventing the formation of byproducts from over-running the reaction or ensuring the reaction goes to completion. For instance, in syntheses involving anilines and pyruvic acid to form quinoline-4-carboxylic acids, TLC is the standard method to track the conversion. researchgate.net

Purity Assessment: While TLC can indicate the presence of impurities, a quantitative assessment of purity is typically achieved using HPLC or UPLC. mdpi.com Following purification (e.g., by flash chromatography or recrystallization), the final compound is analyzed to determine its purity level. nih.govnih.gov The compound is dissolved and injected into the chromatograph, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. Purity is often expressed as a percentage, calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. mdpi.com For many commercially available quinoline derivatives, purity is certified to be at or above a certain threshold, such as 95% or 98%. sigmaaldrich.comsigmaaldrich.com

TechniqueApplicationKey FindingsSource
Thin-Layer Chromatography (TLC)Reaction MonitoringAllows for rapid, qualitative tracking of reactant consumption and product formation. A single spot for the final product suggests a high degree of purity. nih.govnih.gov
UPLC/HPLCPurity AssessmentProvides quantitative purity data based on peak area integration. Purity levels for related quinoline carboxylic acid derivatives are often reported above 97-99%. mdpi.com
Mass Spectrometry (MS)Purity & Identity ConfirmationUsed in conjunction with HPLC/UPLC to confirm the mass-to-charge ratio (m/z) of the synthesized compound, verifying its identity. nih.govmdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of quinoline (B57606) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally benign methods remains a key research objective. Traditional methods for synthesizing quinoline-4-carboxylic acids, such as the Pfitzinger reaction, are being refined and adapted. acs.org For instance, the Pfitzinger reaction utilizing an isatin (B1672199) and a carbonyl compound can be performed with potassium hydroxide (B78521) in a mixture of ethanol (B145695) and water under microwave irradiation to produce the quinoline-4-carboxylic acid core. acs.org

Modern synthetic chemistry is moving towards multi-component reactions and catalysis to improve yields and reduce waste. A notable advancement is the development of a three-component reaction modeled on the Doebner reaction for the one-pot synthesis of quinoline-4-carboxylic acids. acs.org This approach addresses the challenge of low yields often encountered with electron-deficient anilines. acs.org Researchers found that using boron trifluoride etherate (BF₃·THF) as a catalyst in acetonitrile (B52724) significantly improved the reaction's success. acs.org Furthermore, short, four-step synthetic routes have been developed that circumvent the need for palladium catalysis, a costly and often toxic heavy metal. acs.org These newer strategies exemplify the trend towards creating complex molecules like 6-aminoquinoline-4-carboxylic acid derivatives with greater efficiency and a reduced environmental footprint.

Exploration of New Biological Targets and Mechanisms of Action

The structural versatility of the quinoline ring allows its derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. A significant area of emerging research is the identification of novel molecular targets and the elucidation of their mechanisms of action.

Phenotypic screening of compound libraries has successfully identified new activities for quinoline derivatives. For example, a quinoline-4-carboxamide series, derived from a screen against Plasmodium falciparum, was found to act through a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2), an essential protein for parasite synthesis. acs.org This discovery opens a new front in the battle against malaria, which is constantly challenged by drug resistance. acs.org

In the field of virology, derivatives of 6-aminoquinolone have demonstrated potent anti-HIV activity. nih.gov Studies suggest that these compounds may exert their effect by interacting with viral nucleic acids, specifically the trans-activation response element (TAR) RNA, which is critical for HIV replication. nih.gov Other quinoline-4-carboxylic acid analogues have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), a host enzyme essential for pyrimidine (B1678525) biosynthesis, thereby inhibiting viral replication. elsevierpure.com For other pathogens, such as Leishmania, 4-aminoquinoline-based compounds are being investigated for their ability to target the parasite's mitochondria, disrupting the mitochondrial potential and leading to parasite death. nih.gov The viral enzyme integrase, which has no counterpart in human cells, is another crucial target for developing selective HIV-1 inhibitors based on the quinoline scaffold. mdpi.com

Rational Design of Derivatives for Improved Selectivity and Potency

Building on the knowledge of biological targets and structure-activity relationships (SAR), researchers are rationally designing new derivatives of this compound with enhanced properties. This approach involves systematically modifying the core scaffold to optimize its interaction with the target, thereby increasing potency and selectivity while improving pharmacokinetic profiles.

For instance, in the development of antimalarial quinoline-4-carboxamides, initial hits from screening often have suboptimal properties such as poor metabolic stability. acs.org Through rational design, substituents at various positions (e.g., R¹ and R²) on the quinoline ring are systematically altered. acs.org This process has led to the development of molecules with low nanomolar potency in vitro and excellent oral efficacy in animal models. acs.org

Similarly, for anti-HIV agents based on the 6-aminoquinolone structure, SAR studies have shown that the nature of the substituent at the N-1 position of the quinoline ring significantly influences antiviral potency. nih.gov For example, a methyl substituent was found to be more effective than a cyclopropyl (B3062369) or tert-butyl group in inhibiting HIV-1 replication. nih.gov The design of new inhibitors is often guided by the structure of established drugs; for example, novel HIV integrase inhibitors have been designed based on the scaffold of elvitegravir (B1684570) (GS-9137). mdpi.com This targeted modification approach accelerates the discovery of drug candidates with superior therapeutic profiles.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thus guiding the design and synthesis of new compounds. For the this compound scaffold, various in silico methods are being applied.

Predictive models for physicochemical properties, such as lipophilicity (e.g., XlogP), are routinely used to forecast the drug-like qualities of virtual compounds before they are synthesized. uni.lu More advanced computational techniques, like the calculation of predicted Collision Cross Section (CCS) values, provide insights into the three-dimensional shape and size of a molecule and its ions, which can be valuable for analytical and structural characterization. uni.lu

Homology modeling is another powerful computational tool used when an experimental structure of a target protein is unavailable. This technique was employed to build a model of Plasmodium falciparum glucose-6-phosphate dehydrogenase, facilitating the discovery of selective inhibitors. acs.org These computational approaches de-risk and accelerate the drug development pipeline by allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

Integration with High-Throughput Screening and Omics Technologies

The synergy between high-throughput screening (HTS), "omics" technologies (genomics, proteomics, metabolomics), and medicinal chemistry is transforming the landscape of drug discovery. HTS allows for the rapid evaluation of large libraries of compounds against biological targets, as demonstrated by the phenotypic screen that identified the initial quinoline-4-carboxamide antimalarial hit. acs.org

Following a successful HTS campaign, omics technologies can be employed to identify the specific cellular pathways and molecular targets affected by the hit compounds. This integrated approach provides a comprehensive understanding of a compound's mechanism of action and potential off-target effects.

Furthermore, technologies that facilitate high-throughput analysis are crucial. For example, the development of fluorescent derivatizing reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) enables the rapid and sensitive analysis of amino acids via high-performance liquid chromatography (HPLC). nih.gov This allows for high-throughput characterization of biological samples, which is essential in many stages of drug discovery and development. nih.gov The integration of these large-scale screening and analysis platforms with the iterative process of chemical synthesis and rational design is poised to unlock the full therapeutic potential of scaffolds like this compound.

Q & A

Q. What are the common synthetic routes for preparing 6-Aminoquinoline-4-carboxylic acid, and what key reaction parameters influence yield?

The synthesis of quinoline-4-carboxylic acid derivatives typically employs the Pfitzinger reaction , which involves the condensation of isatin derivatives with ketones or carboxylic acids under alkaline conditions. For example, reacting isatin with phenylacetic acid in the presence of sodium acetate at elevated temperatures (~200°C) can yield hydroxyquinoline-4-carboxylic acid analogs . Key parameters include:

  • Temperature control : Excessive heat may lead to decarboxylation or side-product formation.
  • Base selection : Sodium acetate or hydroxide optimizes intermediate cyclization.
  • Purification : Acidification with HCl precipitates the product, followed by recrystallization in ethanol for purity .

Q. How can spectroscopic techniques confirm the structure of this compound and its intermediates?

  • NMR : The aromatic proton signals in the quinoline ring (δ 7.5–8.5 ppm) and carboxylic acid proton (δ ~12 ppm) are diagnostic. For example, 2-hydroxy-6-methoxyquinoline-4-carboxylic acid shows distinct peaks for methoxy (δ 3.9 ppm) and hydroxyl groups .
  • IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while amino groups (N–H) show peaks near 3300–3500 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 233 for 6-ethoxy-4-hydroxyquinoline-3-carboxylic acid) confirm molecular weight .

Q. What purification methods are effective for isolating this compound?

  • Acid-base extraction : Adjusting pH to precipitate the compound from aqueous solutions .
  • Recrystallization : Ethanol or ethanol-water mixtures are preferred due to moderate polarity, balancing solubility and yield .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves substituent positional isomers .

Advanced Research Questions

Q. How do structural modifications at the 2- and 6-positions of the quinoline ring affect biological activity, and how can contradictory data in SAR studies be resolved?

The position of substituents critically impacts biological activity. For instance:

  • 6-Amino derivatives exhibit higher binding affinity to bacterial gyrase compared to 2-amino analogs due to spatial compatibility with active sites .
  • Methoxy or ethoxy groups at the 6-position enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
    To resolve contradictions:
  • Comparative assays : Test derivatives under standardized conditions (e.g., MIC assays for antimicrobial activity).
  • Computational docking : Validate binding modes using molecular modeling to explain discrepancies between in vitro and in silico results .

Q. What methodologies are recommended for analyzing oxidation or degradation products of this compound?

  • HPLC-MS : Monitor degradation under accelerated stability conditions (e.g., heat, light). For example, oxidation at the 4-position generates 4-oxo derivatives, detectable via mass shifts (e.g., +16 Da for hydroxylation) .
  • Kinetic studies : Track reaction pathways using UV-Vis spectroscopy to identify intermediates (e.g., quinone formation via absorbance at 450 nm) .

Q. How can reaction conditions be optimized to minimize side products during the synthesis of this compound derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may increase esterification side reactions.
  • Catalyst screening : Triethylamine improves acylation efficiency, while palladium catalysts enable regioselective functionalization .
  • DoE (Design of Experiments) : Systematic variation of temperature, stoichiometry, and reaction time identifies optimal parameters .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of this compound analogs?

  • Strain-specific variability : Test against a panel of Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify spectrum limitations .
  • Check assay protocols : Differences in inoculum size, growth media, or endpoint criteria (MIC vs. MBC) can skew results. Standardize using CLSI guidelines .

Q. What strategies reconcile discrepancies in antioxidant activity measurements (e.g., ABTS vs. DPPH assays)?

  • Mechanistic differences : ABTS detects hydrogen atom transfer, while DPPH measures electron transfer. Use both assays to assess dual modes of action .
  • Quantitative SAR (QSAR) : Correlate substituent electronic effects (e.g., Hammett constants) with radical scavenging efficiency .

Methodological Recommendations

  • Synthetic protocols : Prioritize Pfitzinger or Gould-Jacobs reactions for regioselective quinoline ring formation .
  • Analytical workflows : Combine HPLC purity checks with LC-MS for structural confirmation .
  • Biological testing : Validate activity in cell-based assays (e.g., cytotoxicity profiling) before in vivo studies .

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Feasible Synthetic Routes

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6-Aminoquinoline-4-carboxylic acid
Reactant of Route 2
6-Aminoquinoline-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.